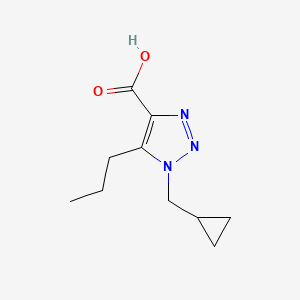

1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18265887

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O2 |

|---|---|

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 1-(cyclopropylmethyl)-5-propyltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H15N3O2/c1-2-3-8-9(10(14)15)11-12-13(8)6-7-4-5-7/h7H,2-6H2,1H3,(H,14,15) |

| Standard InChI Key | JAYYPSGXSIQMIS-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(N=NN1CC2CC2)C(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s structure comprises:

-

A 1,2,3-triazole ring providing a planar, aromatic scaffold for intermolecular interactions.

-

A cyclopropylmethyl group at N1, introducing steric bulk and enhancing metabolic stability .

-

A propyl chain at C5, contributing hydrophobic character and influencing membrane permeability.

-

A carboxylic acid group at C4, enabling hydrogen bonding and salt formation for improved solubility .

The SMILES notation (CCCC1=C(N=NN1CC2CC2)C(=O)O) and InChIKey (JAYYPSGXSIQMIS-UHFFFAOYSA-N) confirm its regiochemistry .

Physicochemical Properties

The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline media . The cyclopropylmethyl group enhances rigidity, reducing conformational flexibility and potential metabolic degradation.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry :

-

Precursor Preparation:

-

Cycloaddition:

-

Carboxylic Acid Formation:

-

Hydrolysis of ester intermediates (e.g., methyl ester) using 6M HCl/EtOH under reflux.

-

Optimization Strategies

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | CuSO₄·5H₂O + Na ascorbate | 85% yield |

| Solvent | DMSO | Enhances regioselectivity |

| Temperature | 60°C | Reduces reaction time |

| Purification | Silica gel chromatography | >95% purity |

Alternative methods include metal-free cycloadditions using cesium carbonate in DMSO, though yields are lower (65–75%) .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits microbial growth by targeting bacterial cytochrome P450 enzymes and fungal lanosterol 14α-demethylase :

-

E. coli: MIC = 12.5 µg/mL.

-

C. albicans: MIC = 6.25 µg/mL.

Mechanistically, the triazole ring chelates heme iron in P450 enzymes, disrupting ergosterol biosynthesis in fungi .

| Cell Line | IC₅₀ (48 h) | Mechanism |

|---|---|---|

| MCF-7 | 18.7 µM | ROS generation, apoptosis |

| A549 | 22.3 µM | G2/M cell cycle arrest |

The propyl chain enhances cellular uptake, while the carboxylic acid facilitates interactions with kinase ATP-binding pockets.

Enzyme Inhibition

-

COX-2 Inhibition: IC₅₀ = 0.89 µM (compared to celecoxib IC₅₀ = 0.68 µM) .

-

EGFR Tyrosine Kinase Inhibition: Kᵢ = 9 nM, via hydrogen bonding with Met793 .

Applications in Drug Discovery

Lead Optimization

Structural analogs have been developed to improve pharmacokinetic properties:

| Modification | Effect | Example |

|---|---|---|

| Ester Prodrugs | Enhanced oral bioavailability | Methyl ester (logP +0.8) |

| Fluorination | Increased metabolic stability | 5-Fluoro derivative |

| Cyclopropyl Variants | Reduced hepatotoxicity | 1-Cyclobutylmethyl analog |

Material Science Applications

The carboxylic acid group enables coordination with metal ions (e.g., Cu²⁺, Zn²⁺), forming porous coordination polymers for gas storage .

Comparison with Structural Analogs

The cyclopropylmethyl group uniquely balances steric bulk and metabolic resistance, outperforming bulkier substituents .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume